molecular formula C13H17ClO2 B1393897 2-(4-Isopropylphenoxy)butanoyl chloride CAS No. 1160257-58-8

2-(4-Isopropylphenoxy)butanoyl chloride

Cat. No.: B1393897
CAS No.: 1160257-58-8
M. Wt: 240.72 g/mol
InChI Key: KYJQNYATXHJZNF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropylphenoxy)butanoyl chloride typically involves the reaction of 4-isopropylphenol with butanoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or recrystallization .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropylphenoxy)butanoyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the butanoyl chloride group can be substituted by other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form 2-(4-Isopropylphenoxy)butanoic acid and hydrochloric acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran, often at room temperature or slightly elevated temperatures.

    Hydrolysis: This reaction can occur under acidic or basic conditions, with water acting as the nucleophile.

Major Products Formed

    Amides and Esters: Formed from substitution reactions with amines and alcohols, respectively.

    2-(4-Isopropylphenoxy)butanoic Acid: Formed from hydrolysis reactions.

Scientific Research Applications

2-(4-Isopropylphenoxy)butanoyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Isopropylphenoxy)butanoyl chloride involves its reactivity as an acyl chloride. The compound can react with nucleophiles to form various derivatives, which can then interact with biological targets. The specific molecular targets and pathways involved depend on the nature of the derivatives formed and their intended applications.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Isopropylphenoxy)butanoic Acid: A hydrolysis product of 2-(4-Isopropylphenoxy)butanoyl chloride.

    4-Isopropylphenol: A starting material for the synthesis of this compound.

    Butanoyl Chloride: Another starting material used in the synthesis.

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions, making it a versatile reagent in synthetic chemistry and proteomics research.

Properties

IUPAC Name

2-(4-propan-2-ylphenoxy)butanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClO2/c1-4-12(13(14)15)16-11-7-5-10(6-8-11)9(2)3/h5-9,12H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYJQNYATXHJZNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)Cl)OC1=CC=C(C=C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401251812
Record name 2-[4-(1-Methylethyl)phenoxy]butanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401251812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160257-58-8
Record name 2-[4-(1-Methylethyl)phenoxy]butanoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160257-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(1-Methylethyl)phenoxy]butanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401251812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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